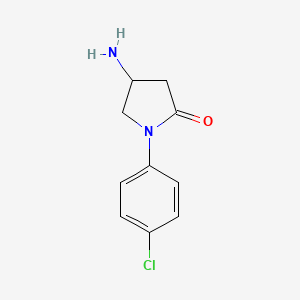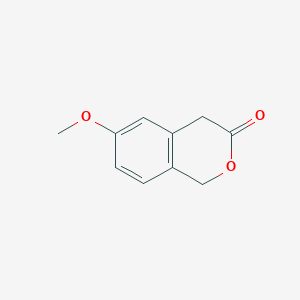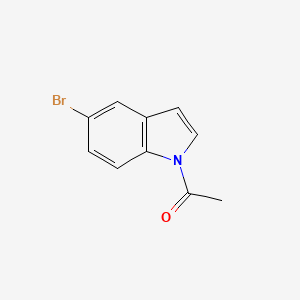
1-乙酰基-5-溴吲哚
描述
1-Acetyl-5-bromoindole is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
科学研究应用
1-Acetyl-5-bromoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including 1-acetyl-5-bromoindole, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
1-Acetyl-5-bromoindole, like other indole derivatives, is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses . The specific interaction of 1-Acetyl-5-bromoindole with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are generally known for their diverse biological activities . The specific effects of 1-Acetyl-5-bromoindole would depend on its mode of action and the biochemical pathways it affects.
生化分析
Biochemical Properties
1-Acetyl-5-bromoindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes often involves the binding of 1-Acetyl-5-bromoindole to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
1-Acetyl-5-bromoindole influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby altering the phosphorylation status of key proteins involved in cell growth and differentiation . Additionally, 1-Acetyl-5-bromoindole can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of 1-Acetyl-5-bromoindole involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events . Additionally, 1-Acetyl-5-bromoindole can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetyl-5-bromoindole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Acetyl-5-bromoindole remains stable under specific storage conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to 1-Acetyl-5-bromoindole in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Acetyl-5-bromoindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, 1-Acetyl-5-bromoindole can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level .
Metabolic Pathways
1-Acetyl-5-bromoindole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various biotransformation reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 1-Acetyl-5-bromoindole .
Transport and Distribution
The transport and distribution of 1-Acetyl-5-bromoindole within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins . The localization and accumulation of 1-Acetyl-5-bromoindole within specific cellular compartments can influence its biological activity and therapeutic potential .
Subcellular Localization
1-Acetyl-5-bromoindole exhibits specific subcellular localization patterns that can affect its activity and function. It may be targeted to particular cellular compartments, such as the nucleus or mitochondria, through specific targeting signals or post-translational modifications . The subcellular localization of 1-Acetyl-5-bromoindole can influence its interactions with biomolecules and its overall biological effects .
准备方法
1-Acetyl-5-bromoindole can be synthesized through various synthetic routes. One common method involves the bromination of 1-acetylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures .
化学反应分析
1-Acetyl-5-bromoindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents like toluene or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
1-Acetyl-5-bromoindole can be compared with other similar compounds, such as:
5-Bromoindole: A simpler derivative with similar reactivity but lacking the acetyl group.
1-Acetyl-5-bromoindoline: A closely related compound with a similar structure but different biological activities.
7-Acetyl-5-bromoindole: Another acetylated indole derivative with different substitution patterns.
1-Acetyl-5-bromoindole is unique due to its specific substitution pattern, which can influence its reactivity and biological activities compared to other indole derivatives .
属性
IUPAC Name |
1-(5-bromoindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMKWHSZGCMFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488007 | |
| Record name | 1-Acetyl-5-bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61995-52-6 | |
| Record name | 1-(5-Bromo-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61995-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-5-bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


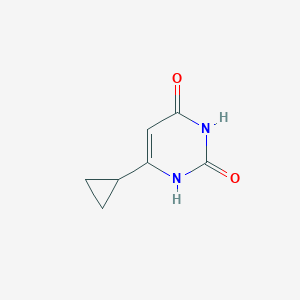

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
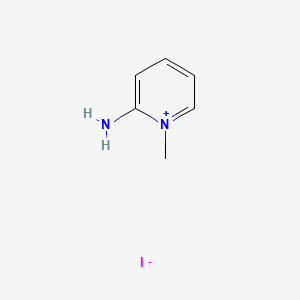
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

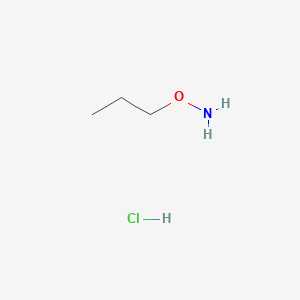
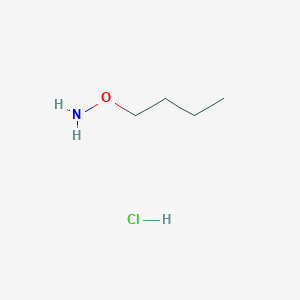
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)
